molecular formula C16H24N2O3 B5902955 N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide

N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide

Cat. No. B5902955
M. Wt: 292.37 g/mol
InChI Key: FMQGJHWQVIBLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as N-[(3-methoxyphenyl)ethyl]-3-(2-oxo-1,3-oxazinan-3-yl)propanamide, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the activity of ion channels and receptors involved in pain perception and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to reduce pain sensitivity by modulating the activity of ion channels and receptors involved in pain perception. Additionally, it has been shown to have an anxiolytic effect in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. Additionally, it has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of neuropathic pain, anxiety, and depression. Another direction is to explore its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis method of N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide involves the reaction of 3-(2-oxo-1,3-oxazinan-3-yl)propanoic acid with 3-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3-(oxazinan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-15-6-4-5-14(13-15)7-9-17-16(19)8-11-18-10-2-3-12-21-18/h4-6,13H,2-3,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQGJHWQVIBLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CCN2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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